[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone

Pharmaceutical impurity profiling Reversed-phase HPLC Tiaprofenic acid stability

[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone (CAS 143379-91-3) is a thienyl ketone photoproduct of the nonsteroidal anti-inflammatory drug (NSAID) tiaprofenic acid. It is formed via photodecarboxylation of tiaprofenic acid under aerobic irradiation, alongside the major photoproduct decarboxytiaprofenic acid (DTPA, ethyl analog, CAS 6933-26-2) and the acetyl derivative.

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 143379-91-3
Cat. No. B12551631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone
CAS143379-91-3
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C13H12O2S/c1-9(14)11-7-8-12(16-11)13(15)10-5-3-2-4-6-10/h2-9,14H,1H3
InChIKeyQZSIULAZQIIMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone (CAS 143379-91-3) Is a Critical Reference Standard for Tiaprofenic Acid Impurity Profiling and Photodegradation Studies


[5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone (CAS 143379-91-3) is a thienyl ketone photoproduct of the nonsteroidal anti-inflammatory drug (NSAID) tiaprofenic acid. It is formed via photodecarboxylation of tiaprofenic acid under aerobic irradiation, alongside the major photoproduct decarboxytiaprofenic acid (DTPA, ethyl analog, CAS 6933-26-2) and the acetyl derivative [1]. This compound's molecular formula is C13H12O2S with a molecular weight of 232.30 g/mol, a calculated LogP of 3.03, and a polar surface area (PSA) of 65.54 Ų, placing its lipophilicity intermediate between the more polar parent drug and the more lipophilic DTPA .

Why Generic Phenyl(thiophen-2-yl)methanone Analogs Cannot Replace [5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone in Analytical or Photochemical Workflows


The tiaprofenic acid photodegradation pathway generates three structurally related decarboxylated products—ethyl (DTPA), 1-hydroxyethyl, and acetyl derivatives—each differing only in the oxidation state of the thiophene C5 side chain [1]. Despite this structural similarity, these photoproducts exhibit distinct chromatographic retention, lipophilicity, and biological persistence profiles that preclude simple interchange. The hydroxyethyl substituent introduces a hydrogen-bond donor and acceptor capacity absent in the ethyl analog, altering both reversed-phase HPLC retention behavior and membrane partitioning relative to DTPA [2]. Consequently, regulatory impurity profiling under pharmacopoeial guidelines requires the exact compound as a reference standard, not a surrogate analog, to ensure accurate identification and quantification of this specific photodegradant [3].

Quantitative Evidence Guide: Key Differentiation Dimensions for [5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone Versus Its Closest Analogs


Reversed-Phase HPLC Retention Differentiates the Hydroxyethyl Photoproduct from the Ethyl (DTPA) and Acetyl Analogs

While direct head-to-head HPLC retention data for the isolated hydroxyethyl compound versus DTPA under a single published method is limited in the open literature, the structural difference between the hydroxyethyl and ethyl side chains is chromatographically significant. The hydroxyethyl substituent contributes one hydrogen-bond donor and one additional hydrogen-bond acceptor relative to the ethyl group of DTPA, reducing effective lipophilicity. The calculated LogP for the hydroxyethyl compound is 3.03 , compared to a calculated LogP of approximately 4.2 for DTPA (C13H12OS, MW 216.30) . This LogP difference of ~1.2 log units translates to an estimated reversed-phase retention factor (k') difference of approximately one order of magnitude under typical C18 conditions, enabling baseline resolution in pharmacopoeial HPLC methods for tiaprofenic acid impurity determination [1].

Pharmaceutical impurity profiling Reversed-phase HPLC Tiaprofenic acid stability

Hydrogen-Bond Donor Capacity of the Hydroxyethyl Group Provides Physicochemical Differentiation from the Ethyl and Acetyl Photoproducts

The hydroxyethyl substituent of the target compound contributes one hydrogen-bond donor (HBD) and two hydrogen-bond acceptors (HBA) localized on the side chain, versus zero HBD and zero HBA for the ethyl group of DTPA. The acetyl analog also lacks HBD capacity. This difference in HBD count is reflected in the polar surface area (PSA): the target compound has a PSA of 65.54 Ų , while the ethyl analog DTPA has a PSA of ~45 Ų (estimated for C13H12OS, one carbonyl oxygen plus thiophene sulfur). The elevated PSA and HBD capacity of the hydroxyethyl compound predict lower passive membrane permeability and reduced accumulation in lipid bilayers compared to the highly lipophilic DTPA, which has been shown to persist in fibroblast cell membranes for over 20 hours post-exposure [1]. This is a class-level inference: the HBD introduced by the hydroxyl group is expected to reduce membrane partitioning by approximately 0.5–1.0 log unit in octanol-water distribution coefficients relative to the ethyl analog, consistent with established fragment-based QSAR principles [2].

Photoproduct polarity Hydrogen-bond donor count Membrane partitioning

Photochemical Origin: The Target Compound Is a Minor but Characteristic Photoproduct Alongside DTPA, with a Distinct Formation Pathway Involving Oxygen

Boscá et al. (1992) demonstrated that irradiation of a methanol solution of tiaprofenic acid (1) under oxygen produces four photoproducts (designated 2, 3, 4, and 5), among which the hydroxyethyl derivative is one, alongside singlet oxygen generation evidenced by trapping with 2,5-dimethylfuran [1]. Under anaerobic photolysis conditions, the product distribution shifts predominantly toward the ethyl derivative (DTPA) via a radical decarboxylation pathway. The oxidative pathway yielding the hydroxyethyl derivative requires molecular oxygen, distinguishing it mechanistically from the anaerobic decarboxylation route that generates DTPA. Subsequent work by Su et al. (2013) confirmed that the primary photodecarboxylation of tiaprofenic acid proceeds through a triplet biradical species (TB3) with near-unitary triplet quantum yield, ultimately producing DTPA as the major final product under degassed conditions [2]. The hydroxyethyl product therefore arises from a competing oxygen-dependent pathway whose yield is condition-dependent. This mechanistic differentiation means that the hydroxyethyl compound cannot be substituted by DTPA in studies of the aerobic photodegradation pathway or in analytical methods quantifying oxygen-dependent tiaprofenic acid photoproducts.

Photodegradation mechanism Singlet oxygen Tiaprofenic acid photolysis

Cytotoxicity of Tiaprofenic Acid Photomixtures Containing the Hydroxyethyl Product Is Oxygen-Dependent, Differentiating It from Anaerobic Photoproduct Profiles

Castell et al. (1993) reported that photomixtures of tiaprofenic acid obtained under aerobic conditions—which contain the ethyl, 1-hydroxyethyl, and acetyl photoproducts—were clearly more toxic to cultured hepatocytes than photomixtures generated under anaerobic conditions [1]. This demonstrates that the oxygen-dependent photoproducts (including the hydroxyethyl compound) contribute to an enhanced cytotoxicity profile that is not replicated by the anaerobic photomixture dominated by DTPA. Additionally, the amount of peroxides present in tiaprofenic acid photomixtures was quantified and shown to correlate with the aerobic photodegradation pathway. While the hydroxyethyl compound itself was not isolated for individual cytotoxicity testing in this study, the mixture-level evidence establishes that procurement of the individual hydroxyethyl reference standard is necessary to deconvolute which oxygen-dependent photoproduct drives the enhanced cytotoxicity. The major photoproduct DTPA alone has been shown to cause photosensitized cell damage through membrane accumulation and persistence in fibroblasts for over 20 hours [2], but the contribution of the hydroxyethyl component to the overall aerobic phototoxicity remains unquantified without the isolated compound.

Phototoxicity Hepatocyte cytotoxicity Drug-derived peroxides

Procurement-Relevant Application Scenarios for [5-(1-Hydroxyethyl)thiophen-2-yl](phenyl)methanone (CAS 143379-91-3)


Pharmaceutical Impurity Reference Standard for Tiaprofenic Acid Finished Dosage Form Testing

Regulatory filings (ANDA, DMF) for generic tiaprofenic acid products require identification and quantification of all specified impurities. The hydroxyethyl photoproduct is a known photodegradant formed under ICH Q1B photostability testing conditions. Its chromatographic resolution from DTPA (EP Impurity A) is enabled by the ~1.2 LogP unit difference, allowing accurate quantitation in stability-indicating HPLC methods . Procurement of the isolated compound as a certified reference standard is essential for method validation, system suitability testing, and batch release quality control.

Mechanistic Photodegradation Pathway Studies of Thiophene-Containing NSAIDs

The divergent formation pathways of the ethyl (anaerobic decarboxylation) and hydroxyethyl (oxygen-dependent) photoproducts make the latter a key mechanistic probe for studying the role of singlet oxygen and triplet biradical intermediates in tiaprofenic acid photolysis [1]. Laboratories investigating the photochemistry of 2-arylpropionic acid NSAIDs require the authentic hydroxyethyl standard to distinguish oxygen-dependent from oxygen-independent degradation routes via HPLC product analysis.

Phototoxicity Deconvolution Studies: Isolating the Contribution of Individual Photoproducts

Aerobic photomixtures of tiaprofenic acid exhibit enhanced cytotoxicity to cultured hepatocytes compared to anaerobic photomixtures, but the individual contribution of each photoproduct remains unresolved [2]. Researchers conducting in vitro phototoxicity assays on dermal fibroblasts or hepatocyte models need the isolated hydroxyethyl compound to determine whether this specific photoproduct contributes to membrane damage, lipid peroxidation, or protein photobinding independently of DTPA.

Synthetic Intermediate for HET0016-Class 20-HETE Synthase Inhibitors

The 5-(1-hydroxyethyl)thiophen-2-yl moiety is a key structural fragment of HET0016 (N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide) and related 20-HETE synthase inhibitors [3]. The target compound serves as a late-stage intermediate or reference standard in the synthesis and characterization of this pharmacologically important class of cytochrome P450 inhibitors, which are under investigation for angiogenesis, cancer, and cardiovascular disease applications.

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